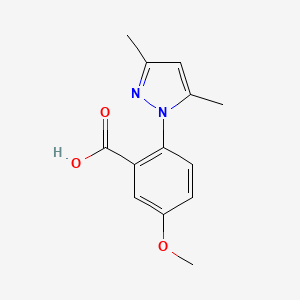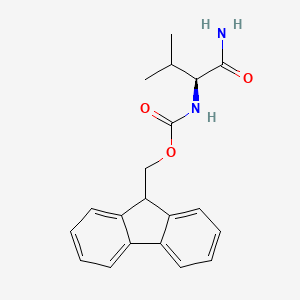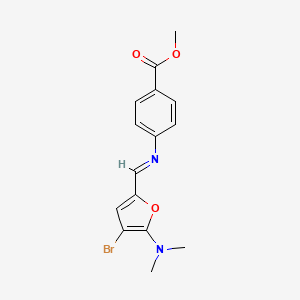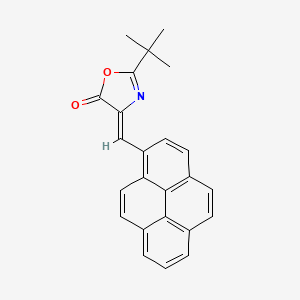
2-(tert-Butyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives. This compound is characterized by the presence of a pyrene moiety, which is a polycyclic aromatic hydrocarbon, and a tert-butyl group attached to the oxazolone ring. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one typically involves the condensation of pyrene-1-carbaldehyde with 2-amino-2-methyl-1-propanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as toluene or ethanol. The resulting intermediate is then cyclized to form the oxazolone ring, yielding the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrene moiety or the oxazolone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional oxygen-containing functional groups, while reduction may produce hydroxylated or hydrogenated derivatives. Substitution reactions can result in a variety of substituted oxazolone compounds with different functional groups attached.
Scientific Research Applications
2-(tert-Butyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one has several scientific research applications, including:
Organic Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Materials Science: Due to its unique structure, the compound is investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Medicinal Chemistry: The compound is explored for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Industry: The compound may find applications in the production of specialty chemicals, dyes, and pigments due to its aromatic nature and stability.
Mechanism of Action
The mechanism of action of 2-(tert-Butyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or DNA. The pyrene moiety can intercalate into DNA, disrupting its structure and function, while the oxazolone ring can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can lead to the inhibition of key biological pathways, resulting in the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyl)-4-(phenylmethylene)oxazol-5(4H)-one: This compound is similar in structure but has a phenyl group instead of a pyrene moiety.
2-(tert-Butyl)-4-(naphthylmethylene)oxazol-5(4H)-one: This compound contains a naphthyl group instead of a pyrene moiety.
2-(tert-Butyl)-4-(anthracen-1-ylmethylene)oxazol-5(4H)-one: This compound has an anthracene group in place of the pyrene moiety.
Uniqueness
The uniqueness of 2-(tert-Butyl)-4-(pyren-1-ylmethylene)oxazol-5(4H)-one lies in the presence of the pyrene moiety, which imparts distinct electronic and photophysical properties. This makes the compound particularly valuable in materials science and organic electronics, where the pyrene group can enhance charge transport and light-emitting properties. Additionally, the pyrene moiety’s ability to intercalate into DNA sets this compound apart from its analogs in medicinal chemistry applications.
Properties
Molecular Formula |
C24H19NO2 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(4Z)-2-tert-butyl-4-(pyren-1-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C24H19NO2/c1-24(2,3)23-25-19(22(26)27-23)13-17-10-9-16-8-7-14-5-4-6-15-11-12-18(17)21(16)20(14)15/h4-13H,1-3H3/b19-13- |
InChI Key |
XWKKKRDBHQTGQI-UYRXBGFRSA-N |
Isomeric SMILES |
CC(C)(C)C1=N/C(=C\C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)/C(=O)O1 |
Canonical SMILES |
CC(C)(C)C1=NC(=CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2)C(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



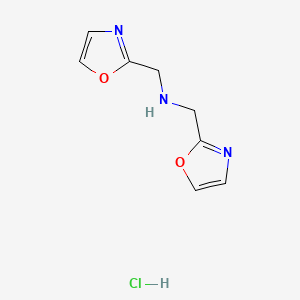
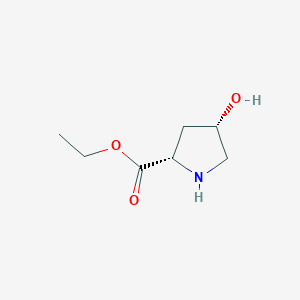
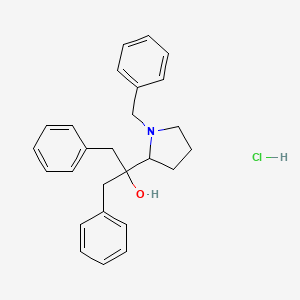
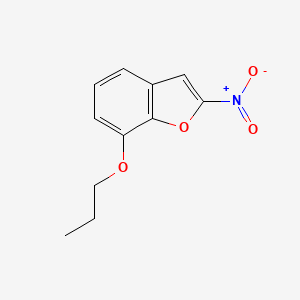
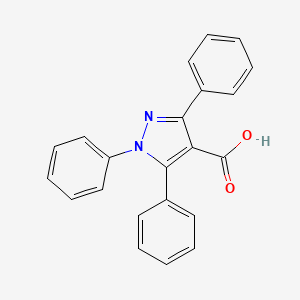
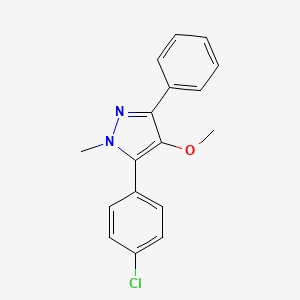

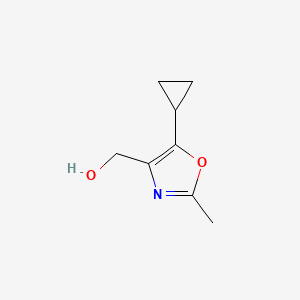
![5-Isoxazolidinecarbonitrile, 3-[1,1'-biphenyl]-4-yl-2-(3-chlorophenyl)-](/img/structure/B15209483.png)
